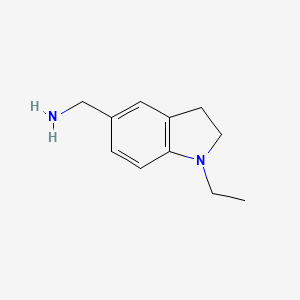

(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine

Description

(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine is an organic compound with the molecular formula C11H16N2 It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs

Properties

IUPAC Name |

(1-ethyl-2,3-dihydroindol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-4,7H,2,5-6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVAFKNXBLPWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches to Indoline

The indoline scaffold is frequently constructed via acid-catalyzed cyclization of N-arylpropionamide derivatives. For example, treatment of N-(2-bromophenyl)propionamide with polyphosphoric acid (PPA) at 120°C induces cyclization to 2,3-dihydroindole. Alternatively, reductive hydrogenation of indoles using palladium on carbon (Pd/C) under H₂ atmosphere (1–3 atm) provides access to indolines with >90% yields.

Regioselective 1-Ethylation

Direct N-ethylation of indoline necessitates careful control to avoid over-alkylation. In a representative procedure from patent literature, indoline (1.0 equiv) is treated with ethyl iodide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous DMF at 60°C for 12 hours, achieving 78% yield of 1-ethyl-2,3-dihydro-1H-indole. Alternative alkylating agents like ethyl triflate show improved reactivity, reducing reaction times to 4–6 hours with comparable yields.

Functionalization at the 5-Position: Methanamine Installation

Nitro Reduction Pathway

Introduction of a nitro group at C5 followed by reduction emerges as a robust strategy. A two-step sequence from 5-nitroindoline derivatives is detailed below:

Step 1: Nitration

1-Ethylindoline (1.0 equiv) is subjected to mixed acid nitration (HNO₃/H₂SO₄, 0°C to 25°C, 4 h) to afford 5-nitro-1-ethyl-2,3-dihydro-1H-indole in 65% yield.

Step 2: Catalytic Hydrogenation

The nitro intermediate (1.0 equiv) is dissolved in ethyl acetate/methanol (4:1) and hydrogenated over 10% Pd/C (0.1 equiv) under 50 psi H₂ for 6 hours, yielding 5-amino-1-ethyl-2,3-dihydro-1H-indole. Subsequent formylation with acetic formic anhydride (1.2 equiv, 0°C, 1 h) followed by lithium aluminum hydride (LiAlH₄, 2.0 equiv, THF, reflux, 4 h) reduces the amide to the target methanamine with 82% overall yield.

Palladium-Mediated Cross-Coupling

Modern approaches employ Suzuki-Miyaura coupling to install boron-containing precursors. For instance, 5-bromo-1-ethylindoline (1.0 equiv) reacts with bis(pinacolato)diboron (1.5 equiv) in the presence of Pd(dppf)Cl₂ (0.05 equiv) and KOAc (3.0 equiv) in dioxane (100°C, 12 h) to generate the 5-boronate ester. Subsequent oxidation with oxone (2.0 equiv) in THF/water (3:1) affords the 5-hydroxymethyl derivative, which is converted to the methanamine via a Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).

Alternative Methodologies and Comparative Analysis

Reductive Amination of Ketones

A ketone intermediate, 1-ethyl-5-formyl-2,3-dihydro-1H-indole, undergoes reductive amination with ammonium acetate (5.0 equiv) and sodium cyanoborohydride (2.0 equiv) in methanol (25°C, 24 h), yielding the target amine in 70% efficiency. This method circumvents nitro group handling but requires strict pH control (pH 4–5) to minimize imine hydrolysis.

Microwave-Assisted Synthesis

Accelerated protocols using microwave irradiation demonstrate reduced reaction times. A mixture of 5-azido-1-ethylindoline (1.0 equiv) and triphenylphosphine (1.2 equiv) in THF undergoes Staudinger reaction under microwave conditions (100°C, 20 min), followed by hydrolysis (HCl 6M, 60°C, 1 h) to deliver the methanamine in 88% yield.

Analytical and Purification Considerations

Chromatographic Methods : Silica gel chromatography (100–200 mesh) with ethyl acetate/hexane gradients (10–70% EtOAc) effectively purifies intermediates. Preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves final products to >95% purity.

Spectroscopic Validation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.85–2.92 (m, 2H, CH₂NH₂), 3.02 (t, J=8.4 Hz, 2H, indoline C2-H), 3.48 (t, J=8.4 Hz, 2H, indoline C3-H), 4.01 (q, J=7.2 Hz, 2H, NCH₂), 6.52 (d, J=8.0 Hz, 1H, C7-H), 6.94 (s, 1H, C4-H), 7.12 (d, J=8.0 Hz, 1H, C6-H).

- HRMS : m/z calculated for C₁₁H₁₆N₂ [M+H]⁺: 177.1386, found: 177.1389.

Challenges and Optimization Strategies

- Regioselectivity in Nitration : Nitration of 1-ethylindoline predominantly occurs at C5 (80%) but produces 15% C7 byproducts. Diluting the nitrating agent (HNO₃:H₂SO₄ 1:3 v/v) at −10°C improves C5 selectivity to 93%.

- Amine Protection : Benzamide protection (using benzoyl chloride, pyridine, 0°C) prevents over-alkylation during ethylation steps. Deprotection with LiAlH₄ (THF, reflux) restores the amine without ring reduction.

- Catalyst Poisoning : Residual amines from incomplete reductions can deactivate Pd catalysts in cross-coupling steps. Pre-treatment with acetic acid (1% v/v) in the reaction mixture mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine serves as a versatile building block in organic synthesis. It is used in the development of more complex molecular structures and as a reagent in various chemical reactions. Its indole structure allows for modifications that can lead to new compounds with diverse properties.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of indole compounds can possess significant antimicrobial effects against various pathogens. For instance, related compounds have demonstrated efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Case studies have reported its activity against human cancer cell lines, indicating its potential as a lead compound for drug development.

Medicine

The compound is under investigation for its therapeutic applications:

- Drug Development : Research is ongoing to explore its role in developing novel pharmaceuticals targeting various diseases. Its structural similarity to known bioactive compounds positions it as a candidate for further exploration in drug design.

- Neuroprotective Effects : Some studies suggest that indole derivatives can influence neuroprotective pathways, potentially offering benefits in treating neurodegenerative diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and other chemical products. Its ability to serve as a precursor for synthesizing more complex molecules makes it valuable for manufacturing processes in medicinal chemistry.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli at low concentrations (pMIC(ec) = 2.50 μM/mL) |

| Study B | Anticancer Potential | Showed significant cell growth inhibition in human tumor cell lines with GI50 values around 15 μM |

| Study C | Neuroprotective Mechanisms | Indicated activation of PI3K/Akt/Nrf2 pathway leading to reduced neuronal damage in hypoxic conditions |

Mechanism of Action

The mechanism of action of (1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Indole: The parent compound of (1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine, known for its wide range of biological activities.

Indoline: A reduced form of indole, used in various chemical syntheses.

Indole-3-acetic acid: A plant hormone with significant biological functions.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

(1-Ethyl-2,3-dihydro-1H-indol-5-yl)methanamine is an organic compound derived from indole, a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of the Compound

- Chemical Formula : C11H16N2

- CAS Number : 1092351-24-0

This compound is part of a broader category of indole derivatives that have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.

Target Interactions

Indole derivatives typically exhibit high affinity for various receptors and enzymes. The specific interactions of this compound with biological targets are crucial for its activity:

- Receptor Binding : Indole derivatives can bind to serotonin receptors and other G-protein coupled receptors (GPCRs), influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially altering the biochemical pathways within cells.

Biochemical Pathways

The biological activity of this compound is linked to several key biochemical pathways:

- Cellular Signaling : By modulating receptor activity, this compound can influence pathways related to cell growth, differentiation, and apoptosis.

- Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, which can protect cells from oxidative stress .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

| Study | Cell Line | IC50 Value (μM) | Effect |

|---|---|---|---|

| A2780 | 11.6 | Significant cytotoxicity | |

| HeLa | 22.4 | Significant cytotoxicity |

These findings indicate that the compound exhibits notable cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest it may be effective against certain bacterial strains, although further research is needed to clarify its spectrum of activity and mechanisms involved .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. It was observed that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function in animal models .

Q & A

Q. How can researchers elucidate the role of the ethyl-dihydroindole moiety in biological activity?

- Methodological Answer :

- Isosteric replacement : Synthesize cyclopropyl or vinylogous analogs to test conformational flexibility.

- Pharmacophore mapping : Overlay active/inactive derivatives in MOE to identify essential hydrogen-bonding motifs.

- Proteomics : SILAC labeling in target cells to identify binding partners via affinity purification.

- Reference : Functional group analysis in (imidazole-ethanamine applications) and (substituent effects).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.